molecular formula C16H24ClNO2 B1259965 Etoxadrol hydrochloride CAS No. 23239-37-4

Etoxadrol hydrochloride

Cat. No.: B1259965
CAS No.: 23239-37-4
M. Wt: 297.82 g/mol
InChI Key: YXNTVNNAXUKHQM-CLUYDPBTSA-N
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Preparation Methods

The synthesis of etoxadrol hydrochloride involves the formation of a 1,3-dioxolane ring and the incorporation of a piperidine moiety. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Etoxadrol hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Etoxadrol hydrochloride exerts its effects by antagonizing the NMDA receptor. It binds to the PCP site on the NMDA receptor, located just above the magnesium block in the ion channel. When the magnesium block is displaced, this compound blocks the NMDA receptor channel, preventing cations from entering or exiting the channel. This mechanism of action is similar to that of other dissociative anesthetics like PCP and ketamine .

Comparison with Similar Compounds

Etoxadrol hydrochloride is structurally and functionally similar to other dissociative anesthetics, including:

This compound’s uniqueness lies in its specific binding affinity and the distinct side effects reported during its clinical trials, which led to its discontinuation for human use .

Properties

CAS No.

23239-37-4

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15+,16-;/m0./s1

InChI Key

YXNTVNNAXUKHQM-CLUYDPBTSA-N

Isomeric SMILES

CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3.Cl

SMILES

CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl

Canonical SMILES

CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl

Synonyms

Cl 1848C
Cl-1848C
etoxadrol

Origin of Product

United States

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